Cas no 2171375-43-0 (3-cyclopentyl-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acid)
3-cyclopentyl-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-cyclopentyl-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acid
- 3-cyclopentyl-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]propanoic acid
- EN300-1559451
- 2171375-43-0
-
- Inchi: 1S/C28H34N2O5/c1-2-9-24(27(33)29-25(16-26(31)32)18-10-3-4-11-18)30-28(34)35-17-23-21-14-7-5-12-19(21)20-13-6-8-15-22(20)23/h5-8,12-15,18,23-25H,2-4,9-11,16-17H2,1H3,(H,29,33)(H,30,34)(H,31,32)/t24-,25?/m1/s1
- InChI Key: YTZRXMPAYWPVPU-IKOFQBKESA-N
- SMILES: O=C([C@@H](CCC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC(CC(=O)O)C1CCCC1
Computed Properties
- Exact Mass: 478.24677219g/mol
- Monoisotopic Mass: 478.24677219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 35
- Rotatable Bond Count: 11
- Complexity: 715
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.1
- Topological Polar Surface Area: 105Ų
3-cyclopentyl-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1559451-0.05g |
3-cyclopentyl-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]propanoic acid |
2171375-43-0 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1559451-0.1g |
3-cyclopentyl-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]propanoic acid |
2171375-43-0 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1559451-0.25g |
3-cyclopentyl-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]propanoic acid |
2171375-43-0 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1559451-0.5g |
3-cyclopentyl-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]propanoic acid |
2171375-43-0 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1559451-1.0g |
3-cyclopentyl-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]propanoic acid |
2171375-43-0 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1559451-2.5g |
3-cyclopentyl-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]propanoic acid |
2171375-43-0 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1559451-5.0g |
3-cyclopentyl-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]propanoic acid |
2171375-43-0 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1559451-10.0g |
3-cyclopentyl-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]propanoic acid |
2171375-43-0 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1559451-50mg |
3-cyclopentyl-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]propanoic acid |
2171375-43-0 | 50mg |
$2829.0 | 2023-09-25 | ||
| Enamine | EN300-1559451-100mg |
3-cyclopentyl-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]propanoic acid |
2171375-43-0 | 100mg |
$2963.0 | 2023-09-25 |
3-cyclopentyl-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acid Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
Additional information on 3-cyclopentyl-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acid
Comprehensive Overview of 3-cyclopentyl-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acid (CAS No. 2171375-43-0)
In the rapidly evolving field of organic chemistry and pharmaceutical research, 3-cyclopentyl-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acid (CAS No. 2171375-43-0) has emerged as a compound of significant interest. This molecule, characterized by its intricate structure and functional groups, is widely utilized in peptide synthesis and drug discovery. Researchers are particularly drawn to its Fmoc-protected amino acid derivative, which plays a pivotal role in solid-phase peptide synthesis (SPPS). The compound's unique cyclopentyl and pentanamido moieties contribute to its versatility in designing novel therapeutic agents.
The growing demand for peptide-based therapeutics has propelled the relevance of CAS No. 2171375-43-0 in modern research. With the rise of personalized medicine and targeted drug delivery systems, this compound is frequently explored for its potential in bioactive peptide development. Its Fmoc group ensures efficient deprotection during synthesis, a feature highly valued by chemists. Additionally, the stereochemistry at the (2R) position is critical for its biological activity, making it a subject of extensive stereoselective synthesis studies.
From an industrial perspective, 3-cyclopentyl-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acid is often discussed in the context of green chemistry and sustainable manufacturing. As environmental concerns gain traction, researchers are investigating eco-friendly solvents and catalysts for its production. The compound's compatibility with microwave-assisted synthesis techniques further enhances its appeal, reducing reaction times and energy consumption. These advancements align with global trends toward green pharmaceuticals and reduced carbon footprints.
Another hot topic surrounding this compound is its application in neuropeptide research. With increasing interest in neurological disorders such as Alzheimer's and Parkinson's diseases, scientists are leveraging its structural features to develop blood-brain barrier (BBB)-penetrating peptides. The cyclopentyl group, in particular, is studied for its potential to improve lipid solubility and bioavailability—key factors in CNS-targeted drug design. This has led to a surge in publications and patents referencing CAS No. 2171375-43-0 in neuropharmacology.
Quality control and analytical characterization of 3-cyclopentyl-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acid are also areas of active research. Advanced techniques like HPLC-MS and NMR spectroscopy are employed to ensure purity and confirm its stereochemical integrity. These methods are crucial for meeting regulatory standards in pharmaceutical applications. Furthermore, the compound's stability under various pH conditions is a frequent subject of preformulation studies, addressing common queries about its storage and handling.
In conclusion, CAS No. 2171375-43-0 represents a multifaceted tool in contemporary chemical and biomedical research. Its role in peptide synthesis, combined with its potential in neurological drug development and sustainable chemistry, ensures its continued relevance. As scientific inquiries into targeted therapies and green synthesis intensify, this compound is poised to remain at the forefront of innovation, answering critical questions in both academic and industrial settings.
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